Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds. The presence of phenyl and imidazo groups in its structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the formation of the core pyridazine ring. The process may include:
Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced through electrophilic aromatic substitution reactions.
Thiolation and Acylation: The thiol group is introduced using appropriate thiolating agents, followed by acylation to attach the acetamido group.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of cost-effective reagents and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metal catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Amines, alcohols, and strong bases or acids as catalysts.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may exhibit different biological activities.
Substitution Products: Substituted derivatives with different functional groups attached to the core structure.
Scientific Research Applications
Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate has several scientific research applications:
Biology: The compound has been studied for its biological activity, including its potential as an inhibitor of certain enzymes or receptors.
Medicine: Research has explored its use in drug development, particularly in the context of cancer therapy and other diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate can be compared with other similar compounds, such as:
Imidazo[1,2-b]pyridazine derivatives: These compounds share the core imidazo[1,2-b]pyridazine structure but may have different substituents, leading to variations in their biological activity.
Phenyl-substituted pyridazines: Compounds with phenyl groups attached to the pyridazine ring, which may exhibit similar or distinct properties.
Thioacetamide derivatives: Compounds containing thioacetamide groups, which can have different reactivity and applications.
Properties
IUPAC Name |
ethyl 4-[[2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-2-30-23(29)17-8-10-18(11-9-17)24-21(28)15-31-22-13-12-20-25-19(14-27(20)26-22)16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVFKFQHTCGQPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C=C(N=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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